molecular formula C8H10ClFN2 B13040129 (1S)-1-(3-Chloro-2-fluorophenyl)ethane-1,2-diamine

(1S)-1-(3-Chloro-2-fluorophenyl)ethane-1,2-diamine

Katalognummer: B13040129
Molekulargewicht: 188.63 g/mol
InChI-Schlüssel: NMVRCSZPWAPRAY-SSDOTTSWSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(1S)-1-(3-Chloro-2-fluorophenyl)ethane-1,2-diamine is an organic compound that features a chiral center, making it optically active. This compound contains both chlorine and fluorine substituents on a phenyl ring, which can significantly influence its chemical properties and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (1S)-1-(3-Chloro-2-fluorophenyl)ethane-1,2-diamine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-chloro-2-fluoroaniline.

    Chiral Resolution: The chiral center can be introduced through asymmetric synthesis or chiral resolution techniques.

    Reaction Conditions: Common reagents and conditions include the use of protecting groups for the amine functionalities, followed by selective deprotection and functional group transformations.

Industrial Production Methods

Industrial production methods may involve optimized versions of the laboratory synthesis, focusing on cost-effectiveness, yield, and scalability. Catalysts and continuous flow reactors might be employed to enhance efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

(1S)-1-(3-Chloro-2-fluorophenyl)ethane-1,2-diamine can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine and fluorine atoms can be substituted by other nucleophiles.

    Oxidation and Reduction: The amine groups can be oxidized to nitroso or nitro compounds, or reduced to form secondary or tertiary amines.

    Coupling Reactions: The compound can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution: Nucleophiles such as alkoxides or thiolates.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

The major products depend on the specific reactions and conditions used. For example, substitution reactions might yield derivatives with different functional groups, while oxidation and reduction can modify the amine functionalities.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, (1S)-1-(3-Chloro-2-fluorophenyl)ethane-1,2-diamine can be used as a building block for synthesizing more complex molecules, including pharmaceuticals and agrochemicals.

Biology and Medicine

In biology and medicine, this compound might be investigated for its potential as a drug candidate, particularly if it exhibits biological activity such as enzyme inhibition or receptor binding.

Industry

In industry, the compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.

Wirkmechanismus

The mechanism of action for (1S)-1-(3-Chloro-2-fluorophenyl)ethane-1,2-diamine would depend on its specific application. For instance, if used as a pharmaceutical, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    (1R)-1-(3-Chloro-2-fluorophenyl)ethane-1,2-diamine: The enantiomer of the compound .

    1-(3-Chloro-2-fluorophenyl)ethane-1,2-diamine: Without the chiral center.

    1-(3-Chlorophenyl)ethane-1,2-diamine: Lacking the fluorine substituent.

Uniqueness

The presence of both chlorine and fluorine substituents, along with the chiral center, makes (1S)-1-(3-Chloro-2-fluorophenyl)ethane-1,2-diamine unique

Eigenschaften

Molekularformel

C8H10ClFN2

Molekulargewicht

188.63 g/mol

IUPAC-Name

(1S)-1-(3-chloro-2-fluorophenyl)ethane-1,2-diamine

InChI

InChI=1S/C8H10ClFN2/c9-6-3-1-2-5(8(6)10)7(12)4-11/h1-3,7H,4,11-12H2/t7-/m1/s1

InChI-Schlüssel

NMVRCSZPWAPRAY-SSDOTTSWSA-N

Isomerische SMILES

C1=CC(=C(C(=C1)Cl)F)[C@@H](CN)N

Kanonische SMILES

C1=CC(=C(C(=C1)Cl)F)C(CN)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.